3-amino-1-ethylpyrrolidin-2-one
Description
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Properties
CAS No. |
1248178-59-7 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.2 |
Purity |
80 |
Origin of Product |
United States |
Contextualization Within Cyclic Amide Lactam Chemistry
3-Amino-1-ethylpyrrolidin-2-one (B1286733) is a derivative of γ-butyrolactam, placing it within the lactam class of compounds. ontosight.ai Lactams are cyclic amides, and the nomenclature indicates the size of the ring; γ-lactams feature a five-membered ring containing four carbon atoms and one nitrogen atom. nih.govnih.gov The reactivity and biological significance of lactams are heavily influenced by the ring size. For instance, β-lactams, with their strained four-membered ring, are the cornerstone of a major class of antibiotics. nih.govacs.orgnih.gov While less strained, γ-lactams like this compound are also of significant interest in medicinal chemistry. researchgate.net
The chemical properties of the lactam ring can be modulated by the substituents attached to it. nih.gov In the case of this compound, the presence of an amino group at the 3-position and an ethyl group at the 1-position (the nitrogen atom) significantly influences its chemical behavior and potential applications.
Significance As a Substituted Pyrrolidin 2 One Scaffold
The pyrrolidin-2-one structure is a prevalent scaffold in medicinal chemistry and drug discovery, valued for its ability to form the basis of a wide array of biologically active compounds. nih.govnih.govontosight.ai This five-membered ring system offers a three-dimensional structure that can effectively interact with biological targets. nih.govnih.gov The substituents on the pyrrolidin-2-one ring play a crucial role in determining the specific biological activity. ontosight.ai
Derivatives of pyrrolidin-2-one have been investigated for a range of potential therapeutic uses, including as antiviral, anticancer, and neuroprotective agents. ontosight.ai The versatility of this scaffold allows for the synthesis of diverse libraries of compounds for screening and development. researchgate.net The specific substitution pattern of 3-amino-1-ethylpyrrolidin-2-one (B1286733), with its amino and ethyl groups, makes it a valuable intermediate in the synthesis of more complex molecules.
| Property | Description |
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| Purity | Min. 95% |
| Synonym | 3-Amino-1-ethyl-2-pyrrolidinone |
| Data from CymitQuimica cymitquimica.com |
Scope and Objectives of Contemporary Research Endeavors
Classical and Emerging Synthetic Routes to Substituted Pyrrolidin-2-ones
The construction of the pyrrolidin-2-one scaffold is the foundational step in the synthesis of this compound. Various synthetic routes have been developed to achieve this, each with its own set of advantages and limitations.
Cyclization Reactions and Ring Formation Pathways
Intramolecular cyclization is a cornerstone in the synthesis of pyrrolidin-2-ones. These reactions typically involve the formation of an amide bond within a linear precursor to construct the five-membered ring.
One common strategy involves the cyclization of γ-amino esters. For instance, the cyclization of γ-amino esters can be induced under thermal conditions or in the presence of a catalyst. A general representation of this is the conversion of a γ-amino ester to the corresponding lactam.
Another powerful approach is the multicomponent reaction (MCR), which allows for the rapid assembly of complex molecules in a single step. For example, the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been achieved through a three-component reaction of aromatic aldehydes, amines, and sodium diethyl oxalacetate (B90230). nih.gov This reaction proceeds via an initial acid-catalyzed condensation to form an imine, which then reacts with the enol of the oxalacetate to build the pyrrolinone ring. nih.gov While this yields a pyrrolinone, subsequent reduction of the double bond and modification of the substituents would be necessary to arrive at a saturated pyrrolidin-2-one like the target compound.
Peptide macrocyclization strategies, although typically used for larger rings, also employ cyclization principles that can be adapted for the synthesis of smaller lactam-containing structures. nih.govuni-kiel.denih.govresearchgate.net These methods often rely on activating agents to facilitate the intramolecular amide bond formation.
A patent for the preparation of 3-amino-pyrrolidine derivatives describes a process starting from S-1,2,4-butanetriol. google.comgoogleapis.com This is converted to a trimesylate, which then undergoes cyclization in the presence of a primary amine, such as benzylamine, to form the pyrrolidine (B122466) ring. google.comgoogleapis.com This method provides a clear pathway to N-substituted pyrrolidines.
| Cyclization Strategy | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |
| γ-Amino Ester Cyclization | γ-Amino ester | Heat or catalyst | Pyrrolidin-2-one | General Knowledge |
| Multicomponent Reaction | Aromatic aldehyde, amine, sodium diethyl oxalacetate | Citric acid, absolute ethanol | Polysubstituted 3-hydroxy-3-pyrroline-2-one | nih.gov |
| From Butanetriol | S-1,2,4-butanetriol | Methanesulfonyl chloride, primary amine (e.g., benzylamine) | N-Substituted 3-hydroxypyrrolidine | google.comgoogleapis.com |
Reductive Amination Strategies in Pyrrolidinone Synthesis
Reductive amination is a versatile and widely used method for the formation of C-N bonds and is particularly relevant in the synthesis of amines and their derivatives, including those found in pharmaceuticals. nih.govsci-hub.ruorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
In the context of pyrrolidinone synthesis, reductive amination can be employed to introduce the N-ethyl group or to form the pyrrolidine ring itself. For instance, a diketone can undergo successive reductive amination with an aniline (B41778) in the presence of an iridium catalyst to form N-aryl-substituted pyrrolidines. While this example leads to a pyrrolidine, the underlying principle can be adapted for pyrrolidinone synthesis.
A more direct application is the reductive amination of a ketone precursor to introduce the amino group at the 3-position. For example, the synthesis of 3-amino pyrrolidines has been achieved through a proline-catalyzed asymmetric α-amination of an aldehyde, followed by reductive amination. nih.gov This two-step process allows for the enantioselective introduction of the amino group.
The synthesis of various pharmaceuticals relies on reductive amination, highlighting its robustness and broad applicability. nih.govsci-hub.ru Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.net
| Reductive Amination Approach | Substrate | Amine Source | Reducing Agent/Catalyst | Product Feature | Reference(s) |
| α-Amination/Reductive Amination | Aldehyde | Proline, amine | NaBH4 or other hydrides | Enantioselective 3-amino group introduction | nih.gov |
| Successive Reductive Amination | Diketone | Aniline | Iridium catalyst | N-Aryl-substituted pyrrolidine ring formation | General Principle |
| General Reductive Amination | Ketone/Aldehyde | Primary/Secondary Amine | NaBH4, NaBH3CN, NaBH(OAc)3 | N-Alkylation | researchgate.net |
Nucleophilic Substitution Approaches for Pyrrolidinone Derivatization
Nucleophilic substitution is a fundamental reaction in organic chemistry for introducing functional groups. chemguide.co.uk In the synthesis of this compound, this strategy can be employed to introduce the amino group at the C3 position of a pre-formed pyrrolidinone ring.
This typically involves the reaction of a pyrrolidin-2-one derivative bearing a suitable leaving group, such as a halogen or a sulfonate ester (e.g., mesylate or tosylate), at the 3-position with an amine or an ammonia (B1221849) equivalent. The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the leaving group. chemguide.co.uk
A patented process for preparing 3-amino-pyrrolidine derivatives illustrates this approach. google.comgoogleapis.com In this process, a (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate is reacted with ammonia under pressure and heat to yield the corresponding 3-amino-pyrrolidine derivative. google.comgoogleapis.com This demonstrates the feasibility of introducing the amino group via nucleophilic substitution on a pyrrolidine scaffold.
The choice of the nucleophile, solvent, and reaction conditions is crucial for the success of these reactions, as side reactions such as elimination can compete with substitution.
| Substrate | Nucleophile | Leaving Group | Key Conditions | Product | Reference(s) | | --- | --- | --- | --- | --- | | (S)-3-Methanesulfonyloxy-pyrrolidine-1-carboxylate | Ammonia | Mesylate | High pressure, 110°C | 3-Amino-pyrrolidine derivative | google.comgoogleapis.com | | 3-Halopyrrolidin-2-one | Amine (e.g., ethylamine) | Halogen (e.g., Br, Cl) | Base, polar aprotic solvent | 3-Aminopyrrolidin-2-one (B1279418) | General Principle |
Stereoselective Synthesis and Enantiomeric Control for this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, controlling the stereochemistry at the C3 position of this compound is of paramount importance. This can be achieved through enantioselective synthesis or by resolving a racemic mixture.
Enantioselective Preparation of Chiral Pyrrolidinone Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly. This can be accomplished using chiral auxiliaries, chiral catalysts, or by starting from a chiral pool.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, the enantioselective synthesis of a chiral pyrrolidine fragment has been achieved using Oppolzer's chiral sultam as an auxiliary to direct a 1,3-dipolar cycloaddition reaction. wikipedia.org
Diastereoselective synthesis is another powerful tool. For instance, the synthesis of substituted chromenopyrrolidinones from amino acid-derived nitriles has been achieved with varying degrees of diastereoselectivity. aalto.fi Similarly, a diastereoselective synthesis of highly substituted cyclohexanones has been reported, showcasing the power of cascade reactions in controlling stereochemistry. beilstein-journals.org
| Stereoselective Method | Key Feature | Example Application | Stereochemical Outcome | Reference(s) |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule | Oppolzer's sultam in 1,3-dipolar cycloaddition | High diastereoselectivity and enantioselectivity | wikipedia.org |
| Diastereoselective Synthesis | Creation of stereocenters with a specific relative configuration | Synthesis of substituted chromenopyrrolidinones | Varies depending on substrates and conditions | aalto.fi |
Chiral Resolution Techniques for Aminopyrrolidinones
When an enantioselective synthesis is not feasible or efficient, the separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution , becomes necessary. wikipedia.org
A common method for chiral resolution is the formation of diastereomeric salts . This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid like tartaric acid or mandelic acid. wikipedia.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by crystallization. Once separated, the pure enantiomer of the amine can be liberated by treatment with a base.
Another approach is chiral chromatography , where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to their separation. This technique has been successfully used for the chiral resolution of various compounds, including aromatic amino acids using glycopeptide selectors. nih.gov The kinetic resolution of racemic amines using enzymes is also a powerful technique. mdpi.com
| Resolution Technique | Principle | Resolving Agent/Stationary Phase | Separation Method | Reference(s) |
| Diastereomeric Salt Formation | Formation of separable diastereomers | Chiral acids (e.g., tartaric acid, mandelic acid) | Crystallization | wikipedia.org |
| Chiral Chromatography | Differential interaction with a chiral selector | Chiral stationary phase (e.g., glycopeptide-based) | Chromatography | nih.gov |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | Lipases, etc. | Biotransformation and separation | mdpi.com |
Advanced Synthetic Protocols Applicable to this compound
The synthesis of substituted γ-lactams, particularly those with functional groups amenable to further chemical modification, is a subject of significant interest in medicinal and process chemistry. The pyrrolidinone core is a privileged scaffold found in numerous pharmacologically active compounds. acs.org Advanced synthetic methodologies, including microwave-assisted techniques and novel catalytic systems, offer efficient and selective routes to these valuable structures, potentially accelerating the discovery and development of new chemical entities.
Microwave-Assisted Synthetic Transformations
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.comnih.gov The rapid and uniform heating generated by microwave irradiation can accelerate reactions that are otherwise slow or require harsh conditions. youtube.comresearchgate.net
While a specific microwave-assisted synthesis for this compound is not prominently described, the principles have been successfully applied to a wide range of related heterocyclic systems. For instance, microwave irradiation has been effectively used in the multi-component synthesis of highly functionalized pyrrolidinones. A notable example involves the reaction of aryl aldehydes, arylamine derivatives, and diethyl acetylenedicarboxylate (B1228247) in the presence of a sulfonic acid functionalized ionic liquid catalyst. scispace.com This reaction, conducted in a sealed microwave reactor, completed in just 5 minutes at room temperature with a power of 100 W, demonstrating significant energy and time efficiency. scispace.com
Another relevant application is the intramolecular cyclocondensation of enamine-type Schiff bases derived from amino acids to produce tetrasubstituted pyrroles under microwave irradiation, with yields ranging from 55-86%. mdpi.com This highlights the utility of microwaves in facilitating cyclization reactions, a key step in forming the pyrrolidinone ring. The synthesis of pyrrolidine-fused chlorin (B1196114) derivatives via 1,3-dipolar cycloaddition of an azomethine ylide was also accelerated by microwave heating, reducing the reaction time from 8 hours under conventional heating to 4 hours. nih.gov
Adapting these principles, a hypothetical microwave-assisted approach to this compound could involve the cyclization of a suitable acyclic precursor, such as an N-ethyl-substituted aminobutanamide derivative. The microwave heating could facilitate the intramolecular nucleophilic attack to form the lactam ring, potentially reducing the required temperature and time for the transformation.
Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocycles
| Product Type | Reactants | Catalyst/Solvent | Conditions | Key Finding | Citation |
| Ethyl-1-phenyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | Aryl aldehyde, arylamine, diethyl acetylenedicarboxylate | [BBSI]Cl / Ethylene glycol | 100 W, RT, 5 min | Highly efficient, rapid synthesis at room temperature. | scispace.com |
| 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | 2-Amino acid-derived enamines | Base-mediated | MW irradiation (temp not specified) | Improved reaction efficiency and rate for intramolecular cyclization. | mdpi.com |
| Pyrrolidine-fused chlorin | TPFPP, glycine, paraformaldehyde | Chlorobenzene | 135 °C, 4 h | Reaction time halved compared to conventional heating (8 h). | nih.gov |
| N-substituted pyrroles | 2,5-dimethoxytetrahydrofuran, various amines | Mn(NO₃)₂·4H₂O / Solvent-free | 120 °C, 20 min | Optimized conditions for a rapid, solvent-free synthesis. | pensoft.net |
Catalytic Approaches in Pyrrolidinone Construction
The development of catalytic methods for constructing pyrrolidinone rings has revolutionized their synthesis, offering pathways with high selectivity and efficiency under mild conditions. Both metal-based catalysts and organocatalysts have proven indispensable in this field.
Transition metal catalysis provides powerful tools for the formation of C-N and C-C bonds essential for pyrrolidinone synthesis. A prominent strategy involves the [3+2] dipolar cycloaddition of azomethine ylides. acs.org An iridium-catalyzed reductive approach allows for the generation of both stabilized and unstabilized azomethine ylides from tertiary amides or lactams. acs.org Using Vaska's complex ([IrCl(CO)(PPh₃)₂]) and a silane (B1218182) reductant, a broad range of highly substituted pyrrolidines can be synthesized from the reaction of these ylides with alkenes. acs.org
A potential application of this methodology to a precursor of this compound could involve the iridium-catalyzed reductive cycloaddition of an N-ethyl-N-(trimethylsilyl)methyl amide derivative with a suitable dipolarophile. This would construct the pyrrolidine ring, which could then be further elaborated to the target compound.
Other metal-catalyzed reactions, while not directly forming the pyrrolidinone ring in one step, are crucial for creating key precursors. For example, hydrozirconation of an unsaturated amine followed by iodination is a key step in the synthesis of certain pyrrolidine-based organocatalysts. beilstein-journals.org Such metal-mediated transformations could be integral in a multi-step synthesis of this compound.
Table 2: Overview of a Metal-Catalyzed Pyrrolidine Synthesis
| Reaction Type | Catalyst System | Substrates | Product | Key Features | Citation |
| Reductive [3+2] Cycloaddition | 1 mol% [IrCl(CO)(PPh₃)₂] / TMDS | Amides/Lactams + Alkenes | Substituted Pyrrolidines | Mild conditions; general for stabilized and unstabilized azomethine ylides; high selectivity. | acs.org |
Asymmetric organocatalysis has become a cornerstone of modern organic synthesis, providing a powerful alternative to metal-based catalysts for the construction of chiral molecules. nih.govunibo.it The pyrrolidine motif itself is a privileged structure in many organocatalysts, most famously in proline and its derivatives, which are used to catalyze a myriad of asymmetric transformations. beilstein-journals.orgnih.govunibo.it
The synthesis of functionalized pyrrolidinones and related cyclic amides can be achieved through various organocatalytic strategies. A novel, metal-free, one-pot synthesis of densely functionalized pyrrolidinones proceeds via a Smiles-Truce cascade reaction. acs.org This method involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under simple basic conditions, where the sulfonamide first acts as a nucleophile to open the cyclopropane ring, followed by an intramolecular aryl transfer and subsequent lactam formation. acs.org
Furthermore, the enantioselective functionalization of cyclic α-hydroxyamides has been developed using enamine catalysis. acs.orgnih.gov This approach allows for the introduction of chirality into the ring of non-substituted cyclic α-hydroxyamides, which can then serve as versatile synthons for further transformations. acs.orgnih.gov
For the specific synthesis of a 3-amino-pyrrolidinone structure, an organocatalytic Michael addition could be envisioned. The asymmetric conjugate addition of an amine-based nucleophile to an α,β-unsaturated lactam, catalyzed by a chiral organocatalyst, would directly install the amino group at the C3 position with stereocontrol. Chiral primary α-amino amides have been shown to be effective multifunctional organocatalysts in reactions like aldol (B89426) and Michael additions, capable of activating substrates through hydrogen bonding. mdpi.com The use of such bifunctional catalysts could be a viable strategy for the enantioselective synthesis of this compound.
Table 3: Selected Organocatalytic Methods for Cyclic Amide Synthesis
| Reaction Type | Catalyst Type | Reactants | Product | Key Features | Citation |
| Smiles-Truce Cascade | Base (e.g., K₃PO₄) | Arylsulfonamides, Cyclopropane diesters | α-Arylated Pyrrolidinones | Metal-free, one-pot, operationally simple. | acs.org |
| Asymmetric Conjugate Addition | Chiral secondary amine (enamine catalysis) | Cyclic α-hydroxyamides, Vinyl sulfones | Chiral substituted cyclic α-hydroxyamides | Direct introduction of chirality to the cyclic amide ring. | acs.orgnih.gov |
| Ring-Opening Polymerization | TBD, DBU/Thiourea | Eight-membered cyclic(ester-amide)s | Poly(ester-amide)s | Controlled polymerization under mild conditions. | rsc.orgrsc.org |
| Aldol Reaction | Primary α-amino amides | Cyclic ketones, Aromatic aldehydes | anti-Aldol adducts | Low catalyst loading (5 mol%), high yield and stereoselectivity. | mdpi.com |
Reactivity of the Exocyclic Amine Functionality
The primary amine group attached to the pyrrolidinone ring is a potent nucleophile and a key site for various functionalization reactions. These include acylations to form amides and sulfonamides, as well as alkylation reactions.
Acylation Reactions and Amide Bond Formation
The exocyclic amine readily undergoes acylation with acylating agents like acid chlorides and anhydrides to form stable amide bonds. This is a fundamental transformation for introducing a wide array of substituents.
The reaction of this compound with benzenesulfonyl chloride is a classic method for preparing the corresponding benzenesulfonamide (B165840) derivative. This transformation typically proceeds by nucleophilic attack of the primary amine onto the electrophilic sulfur atom of the sulfonyl chloride. The reaction is often carried out in the presence of a base, such as sodium carbonate or a tertiary amine, to scavenge the hydrochloric acid byproduct, driving the reaction to completion. researchgate.net This method provides a straightforward route to N-(1-ethyl-2-oxopyrrolidin-3-yl)benzenesulfonamide.
| Reactant | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | Benzenesulfonyl chloride | Aqueous Na₂CO₃ or Triethylamine | Dichloromethane or Biphasic system | N-(1-ethyl-2-oxopyrrolidin-3-yl)benzenesulfonamide |
Benzamide (B126) derivatives can be synthesized by reacting the primary amine of this compound with benzoyl chloride or benzoic acid. The most common method is the Schotten-Baumann reaction, where benzoyl chloride is added to the amine in a two-phase system of water and an organic solvent, with an aqueous base like sodium hydroxide (B78521) to neutralize the HCl formed. ijirset.com Alternatively, benzoic acid can be coupled with the amine using activating agents like thionyl chloride to first form the reactive benzoyl chloride intermediate in situ, or by using peptide coupling reagents. rsc.org These reactions yield N-(1-ethyl-2-oxopyrrolidin-3-yl)benzamide, a key structural motif in medicinal chemistry. nanobioletters.comresearchgate.net
| Amine Substrate | Acylating Agent/Method | Conditions | Product |
|---|---|---|---|
| This compound | Benzoyl chloride | Aqueous NaOH, Dichloromethane, Room Temp. | N-(1-ethyl-2-oxopyrrolidin-3-yl)benzamide |
| This compound | Benzoic acid / Thionyl chloride | Triethylamine, CDCl₃, Room Temp. rsc.org | N-(1-ethyl-2-oxopyrrolidin-3-yl)benzamide |
Alkylation and Reductive Amination of the Amine Group
The introduction of alkyl groups onto the exocyclic amine can be achieved through reductive amination. wikipedia.org This powerful and widely used method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in the same pot to the corresponding secondary or tertiary amine. wikipedia.orglibretexts.orgmasterorganicchemistry.com
The process begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. wikipedia.org This intermediate is typically not isolated but is immediately reduced using a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are favored reagents because they are mild enough not to reduce the starting aldehyde or ketone but are effective at reducing the protonated imine intermediate. wikipedia.orgmasterorganicchemistry.com This method avoids the issue of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com For instance, reacting this compound with an aldehyde like benzaldehyde, followed by reduction, would yield the N-benzyl derivative.
| Amine Substrate | Carbonyl Compound | Reducing Agent | Conditions | Product |
|---|---|---|---|---|
| This compound | Benzaldehyde | NaBH₃CN or NaBH(OAc)₃ | Methanol or Dichloroethane, weak acid catalyst (e.g., AcOH) | 3-(Benzylamino)-1-ethylpyrrolidin-2-one |
| This compound | Acetone | NaBH₃CN or NaBH(OAc)₃ | Methanol or Dichloroethane, weak acid catalyst (e.g., AcOH) | 3-(Isopropylamino)-1-ethylpyrrolidin-2-one |
Transformations Involving the Pyrrolidin-2-one Lactam Moiety
The five-membered lactam ring of the pyrrolidin-2-one structure is a robust cyclic amide. Its transformation, particularly ring-opening, generally requires more forceful conditions than reactions at the exocyclic amine.
Ring-Opening Reactions and Subsequent Functionalization
The amide bond within the lactam ring can be cleaved through hydrolysis. This reaction typically requires harsh conditions, such as refluxing in a strong aqueous acid (e.g., HCl) or a strong aqueous base (e.g., NaOH). chemicalbook.com Under these conditions, the lactam ring of this compound would open to yield a derivative of gamma-aminobutyric acid (GABA).
Specifically, acidic or basic hydrolysis breaks the amide C-N bond, resulting in the formation of a carboxylic acid at one end and an amine at the other. For this compound, this would produce 4-amino-4-(ethylamino)-3-aminobutanoic acid. The resulting functionalized amino acid can then serve as a versatile intermediate for further synthetic transformations.
| Substrate | Reagents | Conditions | Product |
|---|---|---|---|
| This compound | Aqueous HCl | Reflux | 4-(Ethylamino)-3-aminobutanoic acid hydrochloride salt |
| This compound | Aqueous NaOH | Reflux, followed by acidification | 4-(Ethylamino)-3-aminobutanoic acid |
Intramolecular Rearrangements and Cyclizations
The inherent functionality of this compound and its derivatives allows for a range of intramolecular reactions, leading to the formation of diverse heterocyclic structures. While specific studies on the intramolecular rearrangements of this compound itself are not extensively documented in publicly available literature, the reactivity of the broader class of 3-aminopyrrolidin-2-one derivatives provides valuable insights into its potential transformations.
One notable pathway for the synthesis of the core 3-aminopyrrolidine (B1265635) structure involves the intramolecular cyclization of radical intermediates. For instance, the cyclization of neutral C-centered α-aminoalkyl radicals, generated from N-(α-benzotriazolyl)alkenylamines, has been shown to produce 3-aminopyrrolidines. ontosight.ai This type of radical cyclization offers a convergent approach to constructing the pyrrolidine ring.
Furthermore, the synthesis of pyrrolidinone derivatives can be achieved through multicomponent reactions followed by intramolecular cyclization. An example is the reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate, which proceeds via the formation of an intermediate that undergoes an intramolecular attack of an amino group to form the five-membered lactam ring. mdpi.com
Derivatives of 3-aminopyrrolidin-2-one can also be key precursors for more complex fused heterocyclic systems. For example, the conjugate addition of a lithium amide to an α,β-unsaturated ester, followed by N-debenzylation and acid-promoted cyclization of the resulting β-amino ester, can lead to the formation of a 1-aminopyrrolizidin-3-one scaffold. researchgate.net
Role as a Chiral Building Block and Catalyst in Asymmetric Synthesis
The chirality of this compound makes it a valuable asset in the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is crucial. It can function both as a chiral auxiliary, temporarily guiding the stereochemical outcome of a reaction, and as an organocatalyst, directly participating in and accelerating an asymmetric transformation.
Chiral Auxiliary Applications
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemistry of a subsequent reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary is typically removed and can often be recycled. The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment that favors the formation of one diastereomer over the other.
While specific applications of this compound as a chiral auxiliary are not widely reported, its structural features suggest potential in this area. The amino group can be acylated with a prochiral carboxylic acid derivative, and the resulting chiral amide can then undergo stereoselective reactions, such as alkylation or aldol additions. The ethyl group on the nitrogen and the lactam ring would provide the necessary steric hindrance to direct the approach of incoming reagents.
For instance, in the context of other chiral auxiliaries like pseudoephedrine amides, deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity. rsc.org Similarly, oxazolidinone auxiliaries are widely used for stereoselective alkylation and aldol reactions. researchgate.net It is conceivable that N-acylated derivatives of this compound could exhibit similar directing effects.
Participation in Asymmetric Organocatalysis (e.g., Henry Reactions, Aza-Michael Additions)
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral amines, such as derivatives of proline and other pyrrolidine-based structures, are prominent organocatalysts. nih.govnih.gov this compound, with its secondary amine functionality within a chiral framework, is a potential candidate for organocatalytic applications.
Henry Reactions: The Henry (nitroaldol) reaction is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. smolecule.com Asymmetric versions of this reaction are of great interest as the resulting β-nitro alcohols are versatile synthetic intermediates. Chiral catalysts, often metal complexes with chiral ligands or purely organic molecules, are employed to control the enantioselectivity. While there is no specific literature detailing the use of this compound as a catalyst for the Henry reaction, related chiral pyrrolidine derivatives have been successfully utilized. For example, a copper(II) complex with a ligand derived from (S)-2-aminomethylpyrrolidine has been shown to catalyze the asymmetric Henry reaction with moderate to good enantioselectivities. smolecule.com The mechanism of such organocatalyzed Henry reactions often involves the formation of a chiral enamine or iminium ion intermediate, which then directs the stereochemical outcome of the addition.
Aza-Michael Additions: The aza-Michael addition is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com This reaction is a powerful method for the synthesis of β-amino carbonyl compounds, which are important structural motifs in many biologically active molecules. Asymmetric organocatalytic aza-Michael additions have been extensively studied, with chiral amines often serving as the catalysts. These catalysts typically activate the α,β-unsaturated substrate through the formation of a chiral iminium ion, which then undergoes nucleophilic attack by the amine.
Although direct evidence for the use of this compound in aza-Michael additions is lacking in the reviewed literature, its structural similarity to known pyrrolidine-based organocatalysts suggests its potential in this transformation. The secondary amine could react with an enone to form a chiral iminium ion, thereby controlling the facial selectivity of the subsequent nucleophilic attack. The efficiency and stereoselectivity of such a reaction would be influenced by the steric and electronic properties of the pyrrolidinone scaffold and the N-ethyl group.
Theoretical and Computational Investigations of 3 Amino 1 Ethylpyrrolidin 2 One
Molecular Structure and Conformational Analysis
The three-dimensional structure and conformational landscape of 3-amino-1-ethylpyrrolidin-2-one (B1286733) are fundamental to its properties and interactions. Computational methods are powerful tools for exploring these aspects in detail.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and geometry of molecules. For a molecule like this compound, DFT calculations can be employed to determine its most stable conformation. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining accurate results. These calculations would typically involve geometry optimization to find the minimum energy structure.
Furthermore, conformational analysis can be performed by systematically rotating the rotatable bonds, such as the C-N bond of the ethyl group and the C-C and C-N bonds associated with the amino group. A potential energy surface scan can reveal the various low-energy conformers and the energy barriers between them. The relative energies of these conformers can be calculated to determine their population at a given temperature.
Illustrative Data Table: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| A (Global Minimum) | 0.00 |
| B | 1.25 |
| C | 2.87 |
| D | 4.12 |
| Note: This table is illustrative and represents the type of data that would be generated from DFT calculations. The values are not based on actual experimental or computational results for this specific molecule. |
From the optimized geometry obtained through quantum chemical calculations, precise predictions of bond lengths, bond angles, and dihedral angles can be made. For this compound, key parameters would include the puckering of the five-membered pyrrolidinone ring, the orientation of the ethyl group, and the geometry around the chiral center at the C3 position.
The presence of a stereocenter at the C3 position means that this compound can exist as two enantiomers: (R)-3-amino-1-ethylpyrrolidin-2-one and (S)-3-amino-1-ethylpyrrolidin-2-one. Computational methods can be used to model both enantiomers. Furthermore, the puckering of the pyrrolidinone ring can be characterized. Substituents on the proline ring are known to affect its puckering. nih.gov
Illustrative Data Table: Predicted Geometrical Parameters for (R)-3-Amino-1-ethylpyrrolidin-2-one
| Parameter | Predicted Value |
| C2=O Bond Length | 1.23 Å |
| C3-N (amino) Bond Length | 1.46 Å |
| N1-C (ethyl) Bond Length | 1.47 Å |
| C2-N1-C5 Bond Angle | 112.5° |
| H-N-H (amino) Bond Angle | 108.9° |
| Note: This table is illustrative. The values are typical for similar structures but are not specific calculated values for this molecule. |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is instrumental in understanding the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For the synthesis of this compound, computational studies can help in identifying the most plausible reaction pathways.
By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile of the reaction can be constructed. This would allow for the comparison of different synthetic strategies and the optimization of reaction conditions. For example, DFT calculations have shown that for the formation of some pyrrolidine (B122466) derivatives, kinetic selectivity can be more significant than thermodynamic selectivity. nih.gov
The identification and characterization of transition states are central to understanding reaction mechanisms. A transition state is a first-order saddle point on the potential energy surface. Computational methods can be used to locate these structures and calculate their energies. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
For a hypothetical synthesis of this compound, for example, via an intramolecular C-H amination, the transition state for the cyclization step would be of great interest. nih.govacs.org Frequency calculations are performed to confirm that the located structure is indeed a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction step.
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Synthesis Step
| Reaction Step | Activation Energy (ΔG‡) (kcal/mol) |
| Rate-determining step | +22.5 |
| Subsequent fast step | +11.9 |
| Note: This table is illustrative and based on values for related pyrrolidinone syntheses. rsc.orgnih.gov |
Electronic Structure and Reactivity Prediction
The electronic structure of a molecule governs its reactivity. Computational chemistry provides a suite of tools to analyze the electronic properties of this compound and predict its chemical behavior. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The energy and shape of the HOMO are related to its ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).
Electrostatic potential maps can visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the lone pair on the amino group nitrogen and the oxygen of the carbonyl group are expected to be nucleophilic sites, while the carbonyl carbon would be an electrophilic site.
Furthermore, reactivity indices such as Fukui functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. This information is valuable for predicting the regioselectivity of reactions involving this molecule.
Illustrative Data Table: Calculated Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
| Note: This table is illustrative and presents the type of data that would be generated from electronic structure calculations. |
Frontier Molecular Orbital Theory Applications (HOMO/LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy and distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons. taylorandfrancis.com
For this compound, the HOMO is anticipated to be localized predominantly on the amino group. This is because the nitrogen atom of the primary amine possesses a lone pair of electrons, making it the most electron-rich and nucleophilic site within the molecule. The energy of the HOMO is indicative of the molecule's electron-donating ability; a higher HOMO energy suggests greater reactivity as a nucleophile. taylorandfrancis.com
Conversely, the LUMO is expected to be centered around the carbonyl group of the lactam ring. The electrophilic character of the carbonyl carbon makes this region the most likely site for nucleophilic attack. The energy of the LUMO reflects the molecule's electron-accepting capability, with a lower LUMO energy indicating a greater propensity to accept electrons. dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. dergipark.org.tr In the context of this compound, the interaction between the amino group (HOMO) and the carbonyl group (LUMO) within the same molecule and with other reactants dictates its chemical behavior.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Location | Implied Reactivity |
| HOMO | Primarily on the nitrogen of the 3-amino group | Nucleophilic center, site of electron donation |
| LUMO | Primarily on the carbonyl carbon of the pyrrolidin-2-one ring | Electrophilic center, site of electron acceptance |
| HOMO-LUMO Gap | Moderate | Influences overall kinetic stability and reactivity |
Prediction of Protonation States and Basic Sites
The structure of this compound contains two nitrogen atoms, each a potential site for protonation. The primary amine at the 3-position and the tertiary amide nitrogen within the lactam ring exhibit different basicities.
The most basic site in the molecule is unequivocally the nitrogen atom of the 3-amino group. Primary amines are generally more basic than amides. The lone pair of electrons on the amino nitrogen is more available for protonation compared to the lone pair on the amide nitrogen, which is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly reduces the basicity of the amide nitrogen. Pyrrolidine itself is a known base, and the introduction of an amino group is expected to confer significant basicity to the molecule. wikipedia.org
Computational methods can be employed to calculate the proton affinity and pKa values for each potential protonation site. Such calculations would confirm that the protonation of the 3-amino group is energetically more favorable than the protonation of the amide nitrogen or the carbonyl oxygen. The ethyl group attached to the lactam nitrogen has a minor electron-donating inductive effect, which slightly increases the electron density on the amide nitrogen, but not enough to overcome the resonance effect.
Therefore, in an acidic environment, this compound will exist predominantly as the corresponding ammonium (B1175870) salt, with the positive charge localized on the 3-amino group. The specific pKa value would determine the pH range at which the molecule is protonated. Studies on similar pyrrolidine derivatives have shown that their basicities can be quantified and are influenced by the substituents on the ring. acs.orgresearchgate.net
Table 2: Predicted Protonation Behavior of this compound
| Potential Basic Site | Predicted Basicity | Reason | Predominant Protonated Form |
| 3-Amino Group Nitrogen | High | Localized lone pair, characteristic of primary amines. | -NH3+ |
| 1-Amide Group Nitrogen | Very Low | Lone pair delocalized by resonance with the carbonyl group. | Not significantly protonated under normal acidic conditions. |
| 2-Carbonyl Group Oxygen | Low | Lone pairs are less basic than the amino nitrogen. | Minor protonation possible under strongly acidic conditions. |
Applications of 3 Amino 1 Ethylpyrrolidin 2 One in Chemical Synthesis and Materials Science
Intermediate in the Synthesis of Complex Organic Molecules
The pyrrolidin-2-one ring is a core structural motif in numerous biologically active compounds. The presence of an amino group on this scaffold, as in 3-amino-1-ethylpyrrolidin-2-one (B1286733), offers a convenient point for chemical elaboration, enabling its use as a precursor for more complex molecular architectures.
Pharmacophores are essential models that define the necessary structural features for a molecule to exhibit a specific biological activity. The pyrrolidinone skeleton is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in pharmacologically active compounds. sigmaaldrich.com Specifically, substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are structurally related to 3-amino-pyrrolidinones, are known to be important building blocks that can be further modified for medicinal chemistry applications. beilstein-journals.org
While direct examples of blockbuster drugs synthesized from this compound are not prominently documented in publicly available literature, its structure represents a key pharmacophoric element. The β-amino acid substructure embedded within its ring is a feature of interest in drug design. nih.gov The amino group at the 3-position provides a crucial vector for diversification, allowing chemists to attach various side chains or build larger molecular frameworks through reactions like acylation or alkylation. researchgate.net This functional handle is critical for exploring structure-activity relationships during the drug discovery process.
For instance, the related compound, (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, is a well-established key intermediate in the synthesis of the antipsychotic and antiemetic drug Levosulpiride. google.comwikipedia.org Although this is a structural isomer of a reduced form of the title compound, it highlights the pharmaceutical industry's interest in N-ethylpyrrolidine derivatives as components of advanced pharmacophores.
Heterocyclic compounds are fundamental to organic chemistry, and the development of efficient synthetic routes to new heterocyclic systems is a constant focus of research. This compound serves as a versatile building block for constructing a variety of more complex heterocyclic structures. The primary amino group can participate in cyclocondensation and multicomponent reactions, leading to fused or spiro-heterocyclic systems.
Enaminones derived from pyrrole, which share functional similarities with 3-aminopyrrolidinones, have been successfully used as building blocks for the synthesis of indolizines and pyrrolo[1,2-a]pyrazines, classes of compounds known for their pharmacological potential. mdpi.com It is chemically plausible that this compound could react with 1,3-dielectrophiles, such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds, to construct fused pyrimidine (B1678525) rings, leading to pyrrolo[3,2-d]pyrimidine derivatives. Such reactions are common strategies for building bicyclic heterocycles. researchgate.net
The table below illustrates potential synthetic transformations using this compound as a building block.
| Reagent Class | Reaction Type | Resulting Heterocyclic System (Potential) |
| 1,3-Dicarbonyl Compounds | Condensation/Cyclization | Pyrrolo[3,2-d]pyrimidines |
| α-Haloketones | Hantzsch-type Synthesis | Pyrrolo[3,2-b]pyrroles |
| Isothiocyanates/CS₂ | Addition/Cyclization | Fused Thiazole or Thiadiazole derivatives |
| Diketene | Acetoacetylation/Cyclization | Pyrido[2,3-b]pyrrolones |
Role in the Development of Catalytic Systems
The search for efficient and selective catalysts is a cornerstone of modern chemistry. The structural features of this compound make it an interesting candidate for use in the design of novel catalytic systems, particularly as a ligand for transition metal catalysis.
The efficacy of a homogeneous catalyst often depends on the electronic and steric properties of the ligands coordinated to the metal center. This compound possesses two potential nitrogen donor atoms (the amino and the lactam nitrogens) and one oxygen donor atom (the carbonyl oxygen), allowing for multiple coordination modes. It can potentially act as a bidentate ligand, forming stable chelate rings with a metal center, which can enhance catalytic activity and stability.
Hybrid P,N ligands are widely used in cooperative catalysis, and there is growing interest in developing new ligand scaffolds with varied electronic properties. nih.gov While not a phosphine-containing ligand, this compound can be considered an N,N or N,O donor ligand. The combination of a 'hard' amine donor and a 'harder' amide/carbonyl donor makes it suitable for coordinating with a range of transition metals, including first-row elements like iron, copper, and zinc, as well as precious metals like rhodium and iridium. mdpi.comrsc.org Chiral versions of such ligands are particularly valuable for asymmetric catalysis. nih.gov The chiral center at the 3-position in a resolved form of this compound could be used to induce stereoselectivity in metal-catalyzed reactions.
While homogeneous catalysts are often highly active and selective, their separation from the reaction products can be difficult. Immobilizing a homogeneous catalyst onto a solid support creates a heterogeneous catalyst, which combines the benefits of high reactivity with ease of recovery and recycling.
The primary amino group of this compound provides a reactive handle for covalent attachment to various solid supports. This is a common and effective strategy for catalyst immobilization.
Potential Immobilization Routes:
On Silica (B1680970) Gel: The ligand can be grafted onto silica gel functionalized with electrophilic groups like isocyanates, epoxides, or chlorosilanes. The amino group of the ligand would react to form a stable urea, amine, or silane (B1218182) linkage.
On Organic Polymers: It can be attached to polymers like polystyrene that have been chloromethylated or functionalized with other reactive groups.
Metal-Organic Frameworks (MOFs): The molecule could potentially be integrated as a building block in the synthesis of MOFs, creating a porous material with catalytically active sites already incorporated into the structure. mdpi.com
Once immobilized, this supported ligand could be used to chelate metal ions, creating a solid-supported catalyst for applications such as transfer hydrogenation, C-C coupling reactions, or oxidation catalysis.
Non-Clinical Industrial and Research Applications
Beyond its potential in medicinal chemistry and catalysis, this compound is primarily utilized as a specialized building block in research and development settings. achemblock.comsigmaaldrich.com Its bifunctional nature—containing both a nucleophilic amine and a lactam ring—makes it a useful tool for synthetic chemists exploring new molecular entities.
In materials science, there is potential for this compound to be used as a functional monomer. The primary amine can react with diacids or diacyl chlorides, and the lactam ring could potentially be opened under certain conditions. This suggests its possible application in the synthesis of specialty polyamides or other condensation polymers. The resulting polymers would have pendant N-ethylpyrrolidone groups, which could enhance solubility, thermal stability, or affinity for specific surfaces.
Furthermore, related simple pyrrolidinones, such as N-ethyl-2-pyrrolidone, are employed as high-boiling point, polar aprotic solvents in various industrial processes. nih.gov The addition of an amino group in this compound would significantly alter its physical properties, increasing its polarity and hydrogen-bonding capacity. This could make it a candidate as a specialized solvent, a curing agent for epoxy resins, or an additive in formulations where strong intermolecular interactions are desired.
Components in Specialty Chemical Formulations (e.g., ink chemistry)
A thorough review of scientific and patent literature reveals no specific data on the use of this compound as a component in specialty chemical formulations like ink chemistry. While other pyrrolidone derivatives, such as N-ethyl-2-pyrrolidone, are utilized in the formulation of jet printing inks, there is no corresponding documented application for the 3-amino variant. atamankimya.com
Applications as Process Solvents in Chemical Manufacturing
There is no available research to support the use of this compound as a process solvent. Key physical properties required to evaluate a compound for this role, such as a detailed boiling point profile, density, and specific solvency characteristics, are not documented in peer-reviewed literature for this compound.
Precursors for Polymer Chemistry and Materials Science
No published studies were found describing the use of this compound as a monomer or precursor for polymerization or in the broader field of materials science. Although its dual functional groups (amine and lactam) suggest potential as a building block for creating new polymers, no research has been published to demonstrate or explore this potential.
Research in Electrolyte Formulations for Electronic Devices
There is no documented research investigating this compound for use in electrolyte formulations for electronic devices. Related compounds like N-ethyl-2-pyrrolidone have been used in electrolyte formulations for electrolytic capacitors, but no similar studies mention this compound. atamankimya.com
Biochemical Interactions and Mechanistic Insights of 3 Amino 1 Ethylpyrrolidin 2 One Analogues
Molecular Recognition and Ligand-Target Binding Mechanisms
The interaction of 3-amino-1-ethylpyrrolidin-2-one (B1286733) analogues with protein targets is a key area of research, with studies focusing on elucidating the specific molecular forces and structural features that govern binding and functional outcomes.
Dopamine (B1211576) Receptors:
Analogues of this compound have been explored for their activity at dopamine receptors, which are critical targets for neuropsychiatric disorders. nih.govnih.gov Research into related structures, such as eticlopride (B1201500) analogues, has shown that modifications to the pyrrolidine (B122466) ring can significantly impact binding affinities at D2 and D3 dopamine receptors. nih.gov For instance, N-alkylation of the pyrrolidin-2-one ring can alter the affinity and selectivity profile. nih.gov Specifically, small N-alkyl groups on the pyrrolidine ring were not well-tolerated, but the addition of a linker and a secondary pharmacophore improved binding affinities. nih.gov
Studies on aripiprazole-related 3,4-dihydroquinolin-2(1H)-one derivatives also provide insights into the structure-activity relationships for dopamine receptor binding. mdpi.com Molecular modeling simulations have been employed to understand the different binding modes of these analogues compared to known ligands, which can explain variations in their affinity for the D2 receptor. mdpi.com The D2 dopamine receptor possesses a microdomain in its second and third transmembrane segments that plays a role in regulating the affinity and function of selective ligands. nih.gov
Amisulpride, a benzamide (B126) derivative containing a (1-ethylpyrrolidin-2-yl)methyl group, acts as a potent antagonist at dopamine D2 and D3 receptors. wikipedia.org Its high affinity for these receptors is a key aspect of its antipsychotic mechanism. wikipedia.org
Opioid Receptors:
The interaction of pyrrolidinone-containing structures with opioid receptors has also been a subject of investigation. Opioid receptors, including mu (µ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors that mediate the effects of endogenous and exogenous opioids. nih.govpainphysicianjournal.com The binding of ligands to these receptors is a complex process influenced by various structural features. nih.gov For instance, the phenolic group in morphinan-based opioids is traditionally considered crucial for high-affinity binding. However, research has shown that replacing this group with amino-containing moieties can still result in potent opioid receptor ligands. nih.gov
Studies have demonstrated that adrenergic compounds can bind to opioid receptors, suggesting a degree of promiscuity and the potential for allosteric modulation. mdpi.com This highlights the intricate nature of receptor-ligand interactions and the possibility for developing novel modulators based on diverse chemical scaffolds.
The pyrrolidinone scaffold is also found in compounds that interact with enzymes, particularly kinases. Protein kinases are a major class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer. nih.govnih.gov
A fragment library based on 3-aminopyridin-2-one, a structural relative of the pyrrolidinone core, was screened against a panel of 26 kinases. nih.gov This screening identified inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are important targets in cancer therapy. nih.gov X-ray crystallography studies revealed that these fragments form key hydrogen bonds with a conserved lysine (B10760008) residue in the kinase active site, highlighting the importance of the aminopyridin-2-one scaffold for hinge binding. nih.gov
Further studies on 3-amino-1H-pyrazole-based kinase inhibitors have shown that modifications to the pyrazole (B372694) ring significantly affect the selectivity of these compounds. nih.gov This underscores the principle that small structural changes can lead to profound differences in biological activity.
Table 1: Kinase Inhibition by 3-Aminopyridin-2-one Analogues
| Compound | Target Kinase | Inhibition at 100 µM |
|---|---|---|
| 3-aminopyridin-2-one (Fragment 1) | Aurora A | 58% |
| 3-aminopyridin-2-one (Fragment 1) | AKT2 | 77% |
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) | MPS1 | Ligand efficient inhibitor |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3) | Aurora Kinase Family | Ligand efficient inhibitor |
Data sourced from a study on a 3-aminopyridin-2-one-based kinase targeted fragment library. nih.gov
Antioxidant Mechanism Investigations
Some derivatives of the pyrrolidinone family have been investigated for their antioxidant properties, focusing on their ability to counteract oxidative stress at the molecular level.
The antioxidant activity of certain pyrrolin-2-one derivatives has been attributed to their ability to scavenge free radicals. nih.gov For example, a study on polysubstituted 3-hydroxy-3-pyrroline-2-ones demonstrated their capacity to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov Among the tested compounds, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was identified as a promising radical scavenger. nih.gov
Computational studies have further elucidated the radical scavenging pathways, suggesting that certain derivatives are effective scavengers of hydroxyl radicals (HO•) in both polar and non-polar environments. nih.gov This activity is comparable to that of known antioxidants. nih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound analogues, SAR studies have provided valuable information for the design of more potent and selective compounds.
For dopamine receptor ligands based on the eticlopride scaffold, SAR has revealed that the position of the nitrogen atom within the pyrrolidine ring and the size of the ring itself are critical for maintaining high binding affinity at D2 and D3 receptors. nih.gov
In the context of kinase inhibitors, SAR studies on 3-aminopyridin-2-one derivatives have shown that substitutions at various positions on the pyridinone ring can be used to tune the potency and selectivity of these compounds for different kinases. nih.gov Similarly, for 3-amino-1H-pyrazole-based inhibitors, the nature of the substituent on the pyrazole ring was found to be a key determinant of selectivity. nih.gov
SAR studies on N-ethyl-hexedrone analogues, which share a cathinone (B1664624) backbone, have shown that the length of the α-carbon side chain influences their potency as dopamine uptake inhibitors. ub.edu An increase in the side-chain length from methyl to propyl enhances potency, while further increases lead to a decrease in activity. ub.edu
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-aminopyridin-2-one |
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one |
| Eticlopride |
| Aripiprazole |
| Amisulpride |
| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one |
| N-ethyl-hexedrone |
| 3-Amino-1-ethenylpyrrolidin-2-one |
| 2-Amino-2-(3-methoxyphenyl)cyclohexan-1-one |
| 2-Amino-2-(2-fluorophenyl)cyclohexan-1-one |
| 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione |
| 1-(3-Thiomorpholinopropyl)-3,4-dihydroquinolin-2(1H)-one |
| 1-(3-(Piperidin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one |
| 1-(3-(Diethylamino)propyl)-3,4-dihydroquinolin-2(1H)-one |
Impact of Substitution Patterns on Molecular Interactions
The chemical structure of this compound serves as a foundational scaffold for a variety of analogues, where modifications to substitution patterns significantly influence their biochemical interactions. The nature and position of substituents on the pyrrolidinone ring and the ethylamino group can dramatically alter the compound's affinity and selectivity for biological targets.
One prominent example of a structurally related compound is Amisulpride, a benzamide derivative. wikipedia.org In Amisulpride, the core pyrrolidinone structure is part of a larger molecule, (RS)-4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide. wikipedia.org This complex substitution pattern confers specific pharmacological activity, primarily as a dopamine D2 and D3 receptor antagonist. wikipedia.org The ethylsulfonyl and methoxy (B1213986) groups on the benzamide ring, along with the amino group, are critical for its binding affinity to these receptors. wikipedia.org
The interaction of these analogues with their biological targets is a result of a combination of forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The specific substitution pattern dictates the three-dimensional shape and electronic distribution of the molecule, which in turn determines how it fits into the binding pocket of a receptor or enzyme.
Below is a table detailing the substitution patterns of Amisulpride, an analogue of this compound, and its corresponding impact on molecular interactions.
| Compound | Key Substituents | Primary Molecular Interaction | Biological Target |
| Amisulpride | 4-amino, 5-ethylsulfonyl, 2-methoxybenzamide | Antagonism | Dopamine D2 and D3 receptors |
Stereochemical Influences on Biochemical Recognition Processes
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biochemical recognition of this compound analogues. Since biological systems, such as receptors and enzymes, are themselves chiral, they often exhibit a high degree of stereoselectivity when interacting with drug molecules.
The differential binding of enantiomers arises from the fact that only one of the enantiomers may fit optimally into the chiral binding site of a biological target. The other enantiomer may bind with lower affinity or not at all. This is often analogized to a left hand (the chiral molecule) fitting into a left glove (the chiral receptor), while the right hand fits poorly or not at all.
For this compound analogues, the stereocenter at the 3-position of the pyrrolidinone ring and any other chiral centers introduced by substitution will be critical determinants of their biological activity. The precise orientation of key functional groups in three-dimensional space, dictated by the stereochemistry, governs the ability of the molecule to form the necessary interactions with its target for a biological effect to occur.
| Compound | Stereochemistry | Significance in Biochemical Recognition |
| Amisulpride | Racemic ((R)- and (S)-enantiomers) | The presence of both enantiomers contributes to the overall pharmacological effect. The differential activity of each enantiomer at dopamine receptors is a key area of study. |
Q & A
Q. What are the recommended methods for synthesizing 3-amino-1-ethylpyrrolidin-2-one in a laboratory setting?
A common approach involves condensation reactions between ethylamine and pyrrolidinone derivatives under controlled conditions. Key steps include:
- Precursor selection : Use of 3-chloropyrrolidin-2-one or analogous substrates as starting materials.
- Reaction optimization : Employ polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like triethylamine to facilitate nucleophilic substitution at the pyrrolidinone ring .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard analytical workflows include:
- Spectroscopic analysis : -NMR and -NMR to confirm the presence of the ethyl group (δ ~1.2 ppm for CH) and the pyrrolidinone carbonyl (δ ~175 ppm) .
- Mass spectrometry : ESI-MS to validate molecular weight (e.g., m/z 142.1 [M+H]) .
- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity and detect impurities .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as toxicity data are limited .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity when synthesizing this compound derivatives?
- Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis to control stereochemistry .
- Solvent effects : Polar solvents (e.g., ethanol) enhance enantioselectivity by stabilizing transition states .
- Analytical validation : Chiral HPLC with amylose-based columns to resolve enantiomers (e.g., Chiralpak AD-H) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrrolidinone derivatives?
- Comparative analysis : Cross-reference -NMR data with computational predictions (e.g., DFT calculations) to assign ambiguous signals .
- 2D NMR techniques : Use HSQC and HMBC to map - correlations and confirm substituent positions .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural determination, though limited by crystallizability .
Q. How can researchers address gaps in ecological and toxicological data for this compound?
- In silico modeling : Apply tools like EPA’s TEST to predict biodegradability and acute toxicity (e.g., LC for fish) .
- Microtox assays : Use Vibrio fischeri bioluminescence inhibition tests to estimate aquatic toxicity .
- Soil mobility studies : Column leaching experiments to assess environmental persistence under varying pH conditions .
Q. What methodologies are effective for studying the compound’s biological interactions (e.g., enzyme inhibition)?
- Kinetic assays : Monitor enzyme activity (e.g., cytochrome P450) via UV-Vis spectroscopy with NADPH cofactor depletion .
- Molecular docking : Use AutoDock Vina to simulate binding affinities to target proteins (e.g., kinases) .
- Cell-based assays : Evaluate cytotoxicity in HEK293 or HepG2 cells using MTT or Alamar Blue protocols .
Data Contradictions and Methodological Challenges
Q. How should researchers reconcile discrepancies in reaction yields reported across studies?
- Parameter standardization : Document exact conditions (e.g., temperature ramp rates, solvent purity) to minimize variability .
- Reaction monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation and optimize termination points .
- Batch consistency : Use high-purity reagents and anhydrous solvents to reduce side reactions .
Q. What advanced techniques improve the scalability of this compound synthesis?
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer and reduce reaction times (e.g., 30-minute residence time vs. 24-hour batch) .
- Catalyst immobilization : Silica-supported palladium catalysts for recyclability and reduced metal leaching .
- Process analytics : PAT (Process Analytical Technology) tools like inline NMR for real-time quality control .
Applications in Scientific Research
Q. What are emerging applications of this compound in drug discovery?
- Pharmacophore development : Its pyrrolidinone core serves as a scaffold for neuroprotective agents targeting NMDA receptors .
- Prodrug design : Functionalization at the amino group to enhance bioavailability (e.g., ester prodrugs for CNS delivery) .
- Structure-activity relationship (SAR) : Modify the ethyl group to tune lipophilicity and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
